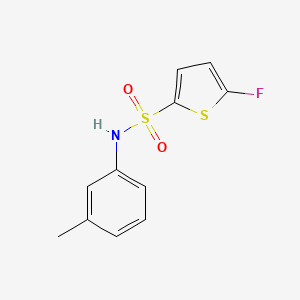
5-Fluoro-N-(m-tolyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-N~2~-(3-methylphenyl)-2-thiophenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N~2~-(3-methylphenyl)-2-thiophenesulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the fluorine atom: Fluorination can be performed using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the thiophene ring: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to introduce the thiophene moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N~2~-(3-methylphenyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH~4~) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-N~2~-(3-methylphenyl)-2-thiophenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-N~2~-(3-methylphenyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzenesulfonamide: Similar structure but lacks the thiophene ring.
N-(3-Methylphenyl)-2-thiophenesulfonamide: Similar structure but lacks the fluorine atom.
5-Fluoro-N-(2-thiophenesulfonyl)aniline: Similar structure but has an aniline group instead of the methylphenyl group.
Uniqueness
5-Fluoro-N~2~-(3-methylphenyl)-2-thiophenesulfonamide is unique due to the combination of its fluorine atom, methylphenyl group, and thiophene ring. This unique structure imparts specific chemical properties, such as increased lipophilicity and potential for diverse biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H10FNO2S2 |
|---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
5-fluoro-N-(3-methylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H10FNO2S2/c1-8-3-2-4-9(7-8)13-17(14,15)11-6-5-10(12)16-11/h2-7,13H,1H3 |
InChI Key |
OXWVXFXZDVJPMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-(1-ethyl-1H-benzimidazol-2-yl)acetamide](/img/structure/B10922618.png)
![4-benzyl-1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B10922620.png)
![(4-benzylpiperidin-1-yl)[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10922625.png)
![N-(2-cyanophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922626.png)
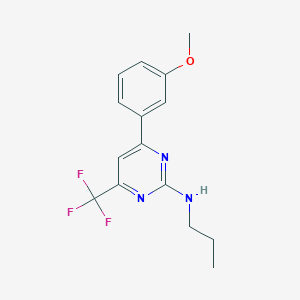
![(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B10922644.png)
![11,13-dimethyl-4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10922645.png)
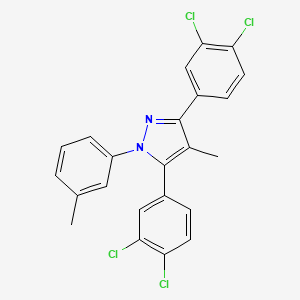
![N-(3,4-dimethylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922672.png)
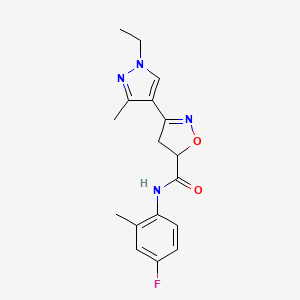
![N-(2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10922687.png)
![1-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B10922694.png)
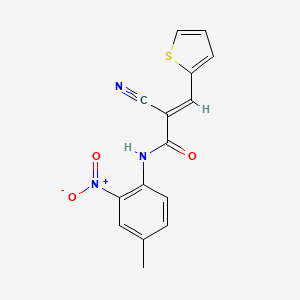
![1-benzyl-3-cyclopropyl-6-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922707.png)
